5-Morpholino-2-nitroaniline chemical properties and structure
5-Morpholino-2-nitroaniline chemical properties and structure
An In-Depth Technical Guide to 5-Morpholino-2-nitroaniline: A Core Building Block in Modern Medicinal Chemistry
Abstract: 5-Morpholino-2-nitroaniline is a key heterocyclic intermediate whose strategic functionalization makes it a valuable building block in contemporary drug discovery and organic synthesis. The presence of a nucleophilic amino group, an electrophilically activatable aromatic ring, and a reducible nitro group provides a versatile chemical handle for constructing complex molecular architectures. This guide offers an in-depth analysis of its chemical properties, a robust synthesis protocol, spectroscopic characterization, and a discussion of its field-proven applications, particularly as a precursor to advanced pharmaceutical agents.
Molecular Structure and Physicochemical Properties
5-Morpholino-2-nitroaniline, with the CAS Number 54998-00-4, is an aromatic compound characterized by a nitroaniline core substituted with a morpholine ring at the C5 position.[1][2] The electron-withdrawing nitro group (-NO₂) at the C2 position and the electron-donating amino group (-NH₂) at the C1 position create a polarized aromatic system. The morpholine moiety, a saturated heterocycle, enhances solubility and provides a key structural element common in many bioactive molecules.
Caption: Chemical Structure of 5-Morpholino-2-nitroaniline.
The key physicochemical properties of this compound are summarized in the table below, providing researchers with essential data for experimental design.
| Property | Value | Reference(s) |
| CAS Number | 54998-00-4 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O₃ | [1][2] |
| Molecular Weight | 223.23 g/mol | [1] |
| IUPAC Name | 5-(morpholin-4-yl)-2-nitroaniline | [1] |
| Melting Point | 182-185 °C | [2] |
| Boiling Point (Est.) | 469.7 °C at 760 mmHg | [2] |
| Density (Est.) | 1.337 g/cm³ | [2] |
| LogP (Predicted) | 2.18 | [2] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [2] |
| Hydrogen Bond Acceptors | 5 (from O and N atoms) | [2] |
Synthesis and Purification Protocol
The most field-proven and rational synthesis of 5-Morpholino-2-nitroaniline involves a nucleophilic aromatic substitution (SNAr) reaction. This pathway is favored because the nitro group strongly activates the aromatic ring towards nucleophilic attack, allowing for the displacement of a halide at an adjacent position.
Causality in Experimental Design: The choice of a starting material like 5-chloro-2-nitroaniline is strategic. The chlorine atom is a good leaving group, and its position ortho to the powerful electron-withdrawing nitro group makes the ipso-carbon highly electrophilic and susceptible to attack by the secondary amine of morpholine. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is selected to solvate the reactants and facilitate the reaction, which may proceed via a Meisenheimer complex intermediate.
Caption: General workflow for the synthesis of 5-Morpholino-2-nitroaniline.
Step-by-Step Laboratory Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-chloro-2-nitroaniline (10.0 g, 57.9 mmol).
-
Solvent and Reagent Addition: Add N,N-Dimethylformamide (DMF, 100 mL) to dissolve the starting material. Add morpholine (10.1 g, 115.8 mmol, 2.0 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to 100-110 °C and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Product Isolation (Work-up): Cool the reaction mixture to room temperature. Pour the dark solution slowly into a beaker containing 500 mL of ice-cold water while stirring vigorously. A yellow-orange precipitate will form.
-
Filtration: Allow the precipitate to stir in the cold water for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and morpholine hydrochloride.
-
Purification: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 50 °C overnight to yield pure 5-Morpholino-2-nitroaniline.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. The following is a predicted spectroscopic profile based on the known effects of its constituent functional groups and data from closely related analogs.[3][4]
-
¹H NMR (Proton NMR): The spectrum is expected to show distinct signals for the aromatic protons, which are split by each other, and the aliphatic protons of the morpholine ring.
-
Aromatic Region (δ 6.5-8.0 ppm): Three signals corresponding to the protons on the aniline ring. The proton ortho to the nitro group will be the most downfield, while the others will appear at higher fields.
-
Morpholine Protons (δ 3.0-4.0 ppm): Two distinct triplets are expected. The four protons adjacent to the oxygen (-CH₂-O) will be further downfield (approx. δ 3.8 ppm) compared to the four protons adjacent to the nitrogen (-CH₂-N, approx. δ 3.2 ppm).
-
-
¹³C NMR (Carbon NMR): The spectrum will confirm the presence of 10 unique carbon environments.
-
Aromatic Carbons (δ 110-150 ppm): Six signals, with the carbons attached to the nitro and amino groups being the most deshielded.
-
Morpholine Carbons (δ 48-68 ppm): Two signals corresponding to the -CH₂-N and -CH₂-O carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretch (~3350-3450 cm⁻¹): A characteristic pair of sharp peaks for the primary amine (-NH₂).
-
C-H Stretch (~2850-3100 cm⁻¹): Signals for both aromatic and aliphatic C-H bonds.
-
NO₂ Stretch (~1520 cm⁻¹ and ~1340 cm⁻¹): Two strong, sharp absorptions corresponding to the asymmetric and symmetric stretching of the nitro group.
-
-
Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry is expected to show a prominent molecular ion (M⁺) peak at m/z = 223, corresponding to the molecular weight of the compound.[1]
Chemical Reactivity and Synthetic Utility
The primary value of 5-Morpholino-2-nitroaniline lies in its potential for subsequent chemical transformations, making it a versatile synthetic intermediate.
Nitro Group Reduction: A Gateway to Diamines
The most significant reaction is the selective reduction of the nitro group to a primary amine. This transformation converts the molecule into 4-morpholinobenzene-1,2-diamine . This diamine is a classic precursor for the synthesis of benzimidazoles, a heterocyclic scaffold prevalent in many FDA-approved drugs.[2]
Protocol for Nitro Reduction:
-
Catalyst Suspension: In a hydrogenation vessel, suspend 5-Morpholino-2-nitroaniline (5.0 g, 22.4 mmol) and 10% Palladium on Carbon (Pd/C, 250 mg) in methanol (100 mL).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-morpholinobenzene-1,2-diamine, which can be used directly or purified further.
Application Profile in Drug Discovery
This molecule serves as a foundational piece in the synthesis of more complex, biologically active compounds.
A. Intermediate for Established Pharmaceutical Scaffolds
While not a final drug itself, 5-Morpholino-2-nitroaniline is structurally related to key intermediates used in the synthesis of major pharmaceuticals. For instance, the closely related compound 4-(4-aminophenyl)morpholin-3-one is a pivotal intermediate in the synthesis of Rivaroxaban , a widely used anticoagulant (Factor Xa inhibitor).[5][6][7] The synthetic logic—using a nitrophenyl morpholine derivative and reducing the nitro group to install a reactive amine—is a well-established strategy in pharmaceutical process chemistry.
B. Conceptual Application in Targeted Protein Degradation (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are an emerging therapeutic modality that hijacks the cell's natural protein disposal system to destroy disease-causing proteins.[8][9] A PROTAC is a heterobifunctional molecule composed of a "warhead" to bind the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker.[10][11]
5-Morpholino-2-nitroaniline is an ideal starting point for creating a "warhead" component. After reduction of the nitro group, the resulting diamine can be selectively functionalized. The more nucleophilic aniline nitrogen can be used to build out the core inhibitor structure, while the other nitrogen can serve as an attachment point for a linker, which is then connected to an E3 ligase ligand like pomalidomide.[9]
Caption: Conceptual workflow for utilizing 5-Morpholino-2-nitroaniline in PROTAC synthesis.
Safety and Handling
As a nitroaniline derivative, 5-Morpholino-2-nitroaniline requires careful handling in a laboratory setting.
-
Hazards: The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It may also cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. Recommended storage temperature is 2-8°C.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
Sources
- 1. 5-Morpholino-2-nitroaniline | C10H13N3O3 | CID 596725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone" [quickcompany.in]
- 8. Design and Synthesis of PROTAC Degraders | Tocris Bioscience [tocris.com]
- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
